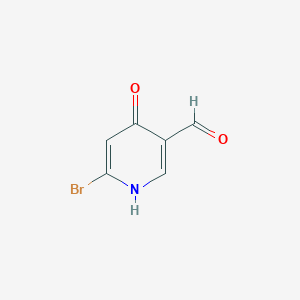

6-Bromo-4-hydroxynicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1260665-55-1 |

|---|---|

Molecular Formula |

C6H4BrNO2 |

Molecular Weight |

202.01 g/mol |

IUPAC Name |

6-bromo-4-oxo-1H-pyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H4BrNO2/c7-6-1-5(10)4(3-9)2-8-6/h1-3H,(H,8,10) |

InChI Key |

JLXOSEHJPIAHNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C(C1=O)C=O)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 6-Bromo-4-hydroxynicotinaldehyde

Topic: 6-Bromo-4-hydroxynicotinaldehyde molecular weight Content Type: In-depth technical guide.

Precision Characterization, Synthesis Strategy, and Pharmacophore Utility

Executive Summary & Core Identity

This compound (CAS: 1260665-55-1) represents a "privileged scaffold" in modern medicinal chemistry, particularly within the development of type II kinase inhibitors and allosteric modulators.[1] Its structural utility lies in its trifunctional nature: an electrophilic aldehyde for condensation, a nucleophilic hydroxyl (often existing as a pyridone tautomer), and a labile bromine handle for palladium-catalyzed cross-coupling.[]

This guide provides a rigorous technical analysis of its molecular weight characteristics, isotopic distribution, and synthetic pathways, designed for researchers requiring high-fidelity data for stoichiometric calculations and analytical validation.[]

Molecular Identity Table

| Parameter | Technical Specification |

| IUPAC Name | 6-Bromo-4-hydroxy-3-pyridinecarboxaldehyde |

| Common Synonyms | 6-Bromonicotinaldehyde-4-ol; 6-Bromo-4-oxo-1,4-dihydropyridine-3-carbaldehyde |

| Molecular Formula | C₆H₄BrNO₂ |

| Average Molecular Weight | 202.01 g/mol |

| Monoisotopic Mass | 200.9425 (⁷⁹Br) / 202.9405 (⁸¹Br) |

| Exact Mass | 200.94254 |

| Appearance | Off-white to pale yellow solid |

Molecular Weight & Isotopic Forensics

For high-resolution mass spectrometry (HRMS) and precise molarity calculations, relying solely on the "Average Molecular Weight" (202.01 g/mol ) is insufficient due to the unique isotopic signature of bromine.

The Bromine Doublet (1:1 Ratio)

Unlike carbon or nitrogen, where one isotope dominates, bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in a near-perfect 1:1 ratio.[] This creates a distinct "doublet" pattern in mass spectra, which serves as a primary validation marker for this compound.[]

Mass Spectrometry Validation Logic

When analyzing this compound via LC-MS (ESI+ or ESI-), you will not observe a single peak at 202.[1][3] Instead, you must look for two peaks of approximately equal intensity separated by 2 mass units.[]

-

Peak A (M+H, ⁷⁹Br): ~201.95 Da[]

-

Peak B (M+H, ⁸¹Br): ~203.95 Da[]

Critical Note: If your MS spectrum shows a single dominant peak or a ratio deviating significantly from 1:1, the sample is likely contaminated or de-brominated (e.g., debromination during aggressive reduction steps).[]

Figure 1: Isotopic distribution logic for Mass Spectrometry validation. The 1:1 intensity ratio is the fingerprint of the bromine atom.

Structural Dynamics: Tautomeric Equilibrium

A common source of confusion in NMR interpretation and solubility studies is the tautomeric nature of 4-hydroxypyridines. This compound exists in equilibrium between the hydroxy-pyridine form and the pyridone form.[1]

-

Form A (Hydroxy): Favored in non-polar solvents and gas phase. Aromaticity is fully retained.

-

Form B (Pyridone): Favored in polar protic solvents (water, methanol) and the solid state. This form exhibits distinct carbonyl character at C4.[1]

Implication for Researchers:

-

¹H NMR (DMSO-d₆): You may observe a broad singlet >11 ppm (NH of pyridone) rather than a sharp phenolic OH signal.[1] The aldehyde proton (-CHO) typically appears as a singlet around 10.0–10.2 ppm.[1]

-

Reactivity: When performing alkylations, the pyridone form can lead to N-alkylation vs. O-alkylation depending on the base and electrophile used (hard/soft acid-base theory).[1]

Figure 2: Tautomeric equilibrium. In polar media, the equilibrium shifts right, affecting NMR shifts and nucleophilic reactivity sites.[]

Synthetic Architecture & Protocols

Direct synthesis of this compound is non-trivial due to the competing directing effects of the pyridine ring substituents.[1] The most robust "Application Scientist" route utilizes Directed Ortho Metalation (DoM) followed by deprotection.

Recommended Route: From 2-Bromo-4-methoxypyridine

This pathway avoids the harsh conditions of direct halogenation and ensures regioselective placement of the aldehyde.[1]

Step-by-Step Methodology

-

Precursor Selection: Start with 2-Bromo-4-methoxypyridine .[1][3] (Note: In this precursor, the Br is at position 2.[][4][5] Upon lithiation at C5 and re-numbering relative to the new aldehyde priority, the Br becomes position 6).

-

Lithiation (DoM):

-

Reagent: Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LTMP).

-

Conditions: THF, -78°C, Inert Atmosphere (Ar/N₂).[][3]

-

Mechanism: The methoxy group directs lithiation. While C3 is electronically favored, steric bulk (using LTMP) or specific temperature control can direct lithiation to C5 (the position "para" to the Bromine).

-

-

Formylation:

-

Electrophile: N,N-Dimethylformamide (DMF) or N-Formylmorpholine.[1][]

-

Quench: Acidic workup (HCl).

-

-

Deprotection (Demethylation):

-

Reagent: Boron Tribromide (BBr₃) in DCM or HBr/Acetic Acid.

-

Observation: Conversion of the methoxy ether to the free hydroxyl (pyridone).

-

Figure 3: Synthetic workflow via Directed Ortho Metalation (DoM). This route ensures correct regiochemistry.[1]

Applications in Drug Discovery

The 202.01 MW scaffold is not merely an intermediate; it is a pharmacophore enabler.

-

Scaffold Hopping: Used to replace quinoline cores in kinase inhibitors (e.g., EGFR, VEGFR) to improve solubility and metabolic stability.[]

-

Fragment-Based Drug Design (FBDD): The bromine atom allows for rapid library generation via Suzuki-Miyaura coupling (installing aryl/heteroaryl groups at C6), while the aldehyde allows for reductive amination or Knoevenagel condensations to build the "tail" of the drug molecule.

-

PROTAC Linkers: The aldehyde offers a clean attachment point for linkers in Proteolysis Targeting Chimeras.

References

-

PubChem Compound Summary. (2025). This compound.[1][6][7] National Center for Biotechnology Information. Link

-

Schlosser, M. (2005).[] Organometallics in Synthesis: A Manual. Wiley. (Reference for DoM regioselectivity rules in pyridines).

-

Clayden, J., et al. (2012).[] Organic Chemistry. Oxford University Press. (Mechanistic grounding for tautomerism and nucleophilic aromatic substitution).

-

AChemBlock. (2025).[4] Product Specification: this compound. Link

-

Bori, I. D., et al. (2021).[][4] Preparation of substituted alkoxypyridines via directed metalation. Arkivoc. Link

Sources

- 1. CAS 1849-54-3: 3-Hydroxy-4-pyridinecarboxaldehyde [cymitquimica.com]

- 3. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound 97% | CAS: 1260665-55-1 | AChemBlock [achemblock.com]

- 7. Synthesis of 6-Amino-2-bromo-4-hydroxynicotinaldehyde Derivatives - Enamine [enamine.net]

Methodological & Application

Application Notes & Protocols: 6-Bromo-4-hydroxynicotinaldehyde as a Versatile Building Block in Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel, high-value therapeutic agents. 6-Bromo-4-hydroxynicotinaldehyde has emerged as a particularly valuable scaffold due to its unique combination of reactive functional groups strategically positioned on a pyridine core. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies where it can engage in critical hydrogen bonding interactions with protein targets.

This molecule offers three distinct points for chemical diversification:

-

A C6-Bromo group, ideal for palladium-catalyzed cross-coupling reactions.

-

A C4-Hydroxyl group, which can be alkylated, acylated, or serve as a hydrogen bond donor.

-

A C3-Aldehyde group, a versatile handle for reductive amination, olefination, or oxidation to a carboxylic acid.

This trifecta of reactivity allows for the systematic and modular exploration of chemical space, making it an indispensable tool for constructing libraries of compounds for structure-activity relationship (SAR) studies.

| Compound Property | Data | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1260665-55-1 | [1] |

| Molecular Formula | C₆H₄BrNO₂ | [1] |

| Molecular Weight | 202.01 g/mol | [1] |

| Purity | Typically >97% | [1] |

| Appearance | Solid | |

| SMILES | O=CC1=C(O)C=C(Br)N=C1 | [1] |

Core Concept: The Power of Orthogonal Reactivity

The primary utility of this compound lies in the orthogonal reactivity of its functional groups. This allows for sequential, chemoselective modifications, providing precise control over the final molecular architecture. A typical synthetic workflow can exploit this property to build complexity rapidly.

Caption: A typical chemoselective synthetic workflow.

Application Focus: Scaffolds for Kinase Inhibitors

Aberrant kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[2] The pyridine scaffold of this compound is particularly well-suited for designing ATP-competitive kinase inhibitors. The nitrogen atom can act as a crucial "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase hinge region.

The C6 position, modified via Suzuki or Buchwald-Hartwig reactions, can be used to install larger aromatic or heteroaromatic groups that occupy the hydrophobic pocket of the ATP-binding site. The C3 and C4 positions can be functionalized to project vectors out towards the solvent-exposed region, allowing for modulation of physicochemical properties like solubility and cell permeability, or for targeting adjacent pockets to improve selectivity. For instance, the development of potent and selective CDK2 or CDK4/6 inhibitors often relies on such decorated heterocyclic cores to achieve high affinity and a desirable safety profile.[3][4]

Experimental Protocols

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5][6]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[1]

-

Inhalation/Contact: Avoid breathing dust and prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5]

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol describes the palladium-catalyzed C-C bond formation between the C6-Bromo position and a generic arylboronic acid.

Causality Behind Choices:

-

Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available Pd(0) source that is effective for a wide range of aryl bromides.[7]

-

Base (K₂CO₃): An aqueous solution of a mild inorganic base like potassium carbonate is sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.[8]

-

Solvent System (Dioxane/Water): A biphasic solvent system is often used to dissolve both the organic-soluble aryl halide and the more polar boronic acid/base components, facilitating the reaction at the interface.[9]

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation by air. All steps must be performed under an inert atmosphere (N₂ or Ar) to prevent catalyst deactivation and ensure a complete catalytic cycle.[9]

Caption: Simplified catalytic cycle for Suzuki coupling.[10]

Step-by-Step Protocol:

-

Reagent Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas three times.

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

-

Degassing: Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to ensure all dissolved oxygen is removed.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 6-aryl-4-hydroxynicotinaldehyde.

Protocol 2: Buchwald-Hartwig Amination at the C6-Position

This protocol details the palladium-catalyzed C-N bond formation to couple an amine to the C6-position.

Causality Behind Choices:

-

Catalyst System (Pd₂(dba)₃ / Xantphos): This is a powerful and versatile catalytic system. Pd₂(dba)₃ is a stable Pd(0) precursor, while Xantphos is a bulky, electron-rich bisphosphine ligand with a large "bite angle." This ligand geometry is highly effective at promoting the crucial reductive elimination step, which is often the rate-limiting step in C-N coupling.[11][12]

-

Base (Cs₂CO₃): Cesium carbonate is a strong, yet non-nucleophilic, base that is highly effective in Buchwald-Hartwig aminations. Its solubility in organic solvents is limited, but it provides a high concentration of carbonate at the solid-liquid interface, facilitating the deprotonation of the amine-palladium complex.[12][13]

-

Solvent (Toluene): Toluene is a common high-boiling, non-polar solvent for this reaction, allowing for the necessary reaction temperatures (typically >100 °C) to be reached.[11]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.[13][14]

Step-by-Step Protocol:

-

Reagent Setup: In an oven-dried Schlenk tube, add cesium carbonate (Cs₂CO₃, 2.0 eq) and heat under vacuum to remove any residual moisture, then allow to cool.

-

Inert Atmosphere: Backfill the tube with nitrogen or argon. Add this compound (1.0 eq), the desired primary or secondary amine (1.5 eq), Pd₂(dba)₃ (0.025 eq), and Xantphos (0.06 eq).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Seal the tube tightly and heat the mixture to 110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are often complete in 4-24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

-

Purification: Concentrate the combined filtrates under reduced pressure. Purify the crude material by silica gel column chromatography to afford the desired 6-amino-4-hydroxynicotinaldehyde derivative.

Spectroscopic Characterization

The successful synthesis of derivatives from this compound can be confirmed using standard spectroscopic techniques. The following table provides expected ¹H NMR chemical shifts for the core protons, which will shift upon substitution.

| Proton | Approximate ¹H NMR Shift (δ, ppm) in DMSO-d₆ | Expected Multiplicity | Rationale for Shift |

| Aldehyde (-CHO) | ~10.1 | Singlet (s) | Highly deshielded due to the anisotropic and electron-withdrawing effect of the carbonyl group.[15] |

| Aromatic (H5) | ~8.7 | Singlet (s) | Deshielded proton on the pyridine ring. |

| Aromatic (H2) | ~7.1 | Singlet (s) | Less deshielded proton on the pyridine ring. |

| Hydroxyl (-OH) | ~6.5 (broad) | Broad Singlet (br s) | Exchangeable proton, chemical shift can vary with concentration and water content.[15] |

Note: Upon successful Suzuki or Buchwald-Hartwig coupling at the C6 position, the singlet corresponding to the H5 proton will likely disappear or be replaced by signals from the newly introduced aryl or amino group, and the chemical shift of the H2 proton will be altered.[16]

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its strategically placed and orthogonally reactive functional groups provide a robust platform for the synthesis of complex molecular architectures, particularly for the development of kinase inhibitors. The protocols detailed herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer reliable and field-proven methods for functionalizing the C6-bromo position, enabling the rapid generation of compound libraries for hit-to-lead and lead optimization campaigns.

References

-

ResearchGate. (2025). Synthesis of 6-Amino-2-bromo-4-hydroxynicotinaldehyde Derivatives. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

Steven P. Nolan Group. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. [Link]

-

PharmaCompass.com. (n.d.). 6-Bromonicotinaldehyde Information. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

St. Paul's Cathedral Mission College. (n.d.). SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

-

Anichem. (n.d.). This compound. [Link]

-

ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

House, N. et al. (2025). CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen. PubMed. [Link]

-

National Institutes of Health. (n.d.). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition. [Link]

-

Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Witt, A. E. et al. (2017). CDK4/6 Inhibitors Sensitize Rb-positive Sarcoma Cells to Wee1 Kinase Inhibition through Reversible Cell-Cycle Arrest. PubMed. [Link]

-

Grantome. (2018). Discovery of novel CDK4/6-PI3K-BRD4 inhibitor SRX3177 for augmented anti-cancer activity. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

MDPI. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Yields and spectroscopic properties of bromo-ketones. [Link]

Sources

- 1. This compound 97% | CAS: 1260665-55-1 | AChemBlock [achemblock.com]

- 2. chemicalkinomics.com [chemicalkinomics.com]

- 3. CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CDK4/6 Inhibitors Sensitize Rb-positive Sarcoma Cells to Wee1 Kinase Inhibition through Reversible Cell-Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. jk-sci.com [jk-sci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

- 15. spcmc.ac.in [spcmc.ac.in]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Notes: 6-Bromo-4-hydroxynicotinaldehyde as a Versatile Scaffold for Kinase Inhibitor Synthesis

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. A recurrent structural motif in many successful kinase inhibitors is a heterocyclic core that can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site. The pyridine ring, in particular, is a privileged scaffold in this context.

6-Bromo-4-hydroxynicotinaldehyde is a trifunctional pyridine-based building block of significant strategic value for the synthesis of novel kinase inhibitors. Its unique arrangement of an aldehyde, a hydroxyl group, and a bromine atom offers orthogonal reactivity, allowing for a stepwise and controlled elaboration into complex molecular architectures designed to target specific kinase families.

This guide provides a detailed examination of the chemical logic behind using this compound as a starting material and presents a representative, field-proven protocol for its elaboration into a potential kinase inhibitor scaffold. The methodologies described are grounded in established, robust chemical transformations widely employed in medicinal chemistry.

Part 1: Chemical Reactivity and Synthetic Strategy

The power of this compound lies in the distinct reactivity of its three functional groups, which can be addressed sequentially.

-

Bromo Group (C6-Position): This is the primary site for introducing molecular diversity. The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a workhorse in drug discovery, enabling the formation of a carbon-carbon bond to append various aryl or heteroaryl moieties, which can be designed to occupy specific pockets within the kinase active site.

-

Hydroxyl Group (C4-Position): The phenolic hydroxyl group can serve as a key hydrogen bond donor, interacting directly with the target kinase. Alternatively, it can be alkylated to introduce side chains that can improve potency, selectivity, or pharmacokinetic properties. Its presence also influences the electronic properties of the pyridine ring.

-

Aldehyde Group (C3-Position): The aldehyde is a versatile functional handle. It can undergo reductive amination to install a wide variety of amine-containing side chains, which are often crucial for engaging with the solvent-exposed region of the ATP-binding site or for imparting desirable physicochemical properties like solubility.

A robust synthetic strategy, therefore, involves the sequential modification of these sites to build the final inhibitor. A common and logical workflow is to first utilize the bromo group for a Suzuki coupling, followed by modification of the aldehyde via reductive amination. The hydroxyl group can be protected if necessary or utilized in the final steps.

Caption: Synthetic strategy for elaborating this compound.

Part 2: Representative Protocol - Synthesis of a Pyrido[2,3-d]pyrimidin-5-one Analog

This section details a representative, two-step protocol for the synthesis of a substituted pyridopyrimidinone core, a scaffold known to be active against various kinases. This protocol leverages a Suzuki coupling followed by a condensation/cyclization reaction.

Step 1: Suzuki-Miyaura Coupling of this compound

Objective: To install an aryl group at the C6 position of the pyridine ring. This aryl group can serve as a key component for binding to the kinase. The Suzuki-Miyaura reaction is exceptionally reliable for this purpose due to its high functional group tolerance.[1]

Reaction: this compound + (Aryl)boronic acid → 6-Aryl-4-hydroxynicotinaldehyde

Materials & Reagents:

| Reagent | M.W. | Moles (eq) | Amount |

| This compound | 202.01 | 1.0 | 1.0 g |

| (3-aminophenyl)boronic acid | 136.94 | 1.2 | 813 mg |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.05 | 286 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 1.71 g |

| 1,4-Dioxane | - | - | 20 mL |

| Water | - | - | 5 mL |

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.95 mmol), (3-aminophenyl)boronic acid (813 mg, 5.94 mmol), and potassium carbonate (1.71 g, 12.38 mmol).

-

Solvent Addition: Add 1,4-dioxane (20 mL) and water (5 mL).

-

Inert Atmosphere: Purge the flask with nitrogen or argon gas for 15 minutes. This is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

-

Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (286 mg, 0.25 mmol).

-

Reaction: Heat the mixture to 90-95 °C and stir vigorously for 12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS.

-

Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (25 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product, 6-(3-aminophenyl)-4-hydroxynicotinaldehyde.

Step 2: Condensation and Cyclization to form Pyrido[2,3-d]pyrimidin-5-one Core

Objective: To construct the fused pyrimidinone ring, a common hinge-binding element in many kinase inhibitors.[2][3] This is achieved through a condensation reaction with urea, followed by an intramolecular cyclization.

Reaction: 6-(3-aminophenyl)-4-hydroxynicotinaldehyde + Urea → 7-(3-aminophenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-5(1H)-one

Materials & Reagents:

| Reagent | M.W. | Moles (eq) | Amount |

| 6-(3-aminophenyl)-4-hydroxynicotinaldehyde | 214.22 | 1.0 | 500 mg |

| Urea | 60.06 | 5.0 | 700 mg |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.1 | 40 mg |

| N,N-Dimethylformamide (DMF) | - | - | 10 mL |

Procedure:

-

Setup: In a 50 mL round-bottom flask, dissolve the product from Step 1 (500 mg, 2.33 mmol) in DMF (10 mL).

-

Reagent Addition: Add urea (700 mg, 11.65 mmol) and a catalytic amount of p-toluenesulfonic acid (40 mg, 0.23 mmol). The acid catalyzes the initial imine formation.

-

Reaction: Heat the reaction mixture to 120 °C and stir for 8 hours. Monitor the formation of the product by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water (50 mL) with stirring.

-

Isolation: A precipitate should form. Collect the solid by vacuum filtration, washing with cold water and then a small amount of cold diethyl ether.

-

Drying: Dry the solid product under vacuum to yield the pyrido[2,3-d]pyrimidin-5-one core. Further purification can be achieved by recrystallization if necessary.

Part 3: Application to Kinase Signaling Pathways

The synthesized pyridopyrimidinone core is a versatile platform for developing inhibitors against a range of kinases. The 7-aryl substituent can be modified to target specific subpockets of the ATP-binding site, while the amine on that ring provides a handle for further derivatization to enhance potency or improve drug-like properties.

For instance, this scaffold is highly relevant for targeting kinases within the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[4] The pyridopyrimidinone moiety can act as a hinge-binder, while the appended aryl group can be optimized to interact with key residues in the active site of kinases like PI3K or mTOR.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a pyridopyrimidinone inhibitor.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the efficient construction of kinase inhibitor libraries. Its orthogonal reactivity allows for the systematic exploration of chemical space around a privileged pyridine core. The protocols detailed herein for Suzuki-Miyaura coupling and subsequent heterocycle formation provide a robust and adaptable foundation for researchers in drug discovery. By modifying the coupling partners and reaction sequences, a wide array of novel compounds can be generated and screened against various kinase targets, accelerating the discovery of next-generation therapeutics.

References

-

Knight, Z. A., & Shokat, K. M. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43. [Link]

-

Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. MATEC Web of Conferences, 61, 07002. [Link]

-

New Drug Approvals. (2015). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. New Drug Approvals. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Gelin, M., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6545–6554. [Link]

-

Boutin, J. A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

-

Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. [Link]

Sources

Application Note: Strategic Functionalization of 6-Bromo-4-hydroxynicotinaldehyde

Executive Summary

6-Bromo-4-hydroxynicotinaldehyde (CAS: 1260665-55-1) is a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and complex heterocycles. However, its amphoteric nature and tautomeric equilibrium present significant synthetic hurdles. This guide details orthogonal protecting group strategies to isolate the reactive centers (aldehyde, hydroxyl, bromine), enabling high-yield downstream functionalization such as Suzuki-Miyaura coupling or Lithium-Halogen exchange.

The Substrate Challenge: The "Tautomer Trap"

Before attempting functionalization, researchers must understand the substrate's behavior in solution. 4-Hydroxypyridines exist in a tautomeric equilibrium between the 4-hydroxypyridine (aromatic, nucleophilic at O) and the 4-pyridone (non-aromatic, nucleophilic at N) forms.

-

The Problem: In polar solvents (DMF, DMSO) often used for coupling reactions, the equilibrium shifts toward the pyridone form. This leads to:

-

Catalyst poisoning (free NH/OH binds Pd).

-

Unwanted

-alkylation side products. -

Loss of aromaticity, reducing reactivity at the C6-Bromine.

-

Strategic Imperative: The hydroxyl group must be "capped" as an ether (O-protection) to lock the molecule in its aromatic pyridine form.

Diagram 1: Tautomerism & Protection Pathways

Caption: The bifurcation of reactivity. Successful strategy requires forcing the equilibrium toward the O-alkylated pyridine form.

Phase I: Hydroxyl Protection Strategies

Objective: Lock the aromatic system and prevent

Strategy A: O-Benzylation (Recommended)

The Benzyl (Bn) ether is robust, UV-active (aids purification), and cleavable via hydrogenolysis (

Protocol 1: Regioselective

-Benzylation (Silver-Mediated)

Why this works: Silver salts coordinate the pyridyl nitrogen, blocking it sterically and electronically, thereby forcing the alkyl halide to react at the oxygen.

Reagents:

-

Substrate: 1.0 eq

-

Benzyl Bromide (BnBr): 1.1 eq

-

Silver Carbonate (

): 1.1 eq -

Solvent: Toluene (Anhydrous)

Step-by-Step:

-

Setup: In a flame-dried round-bottom flask wrapped in foil (to protect silver salts), suspend this compound (1.0 g, 4.95 mmol) and

(1.5 g, 5.45 mmol) in anhydrous Toluene (20 mL). -

Addition: Add Benzyl Bromide (0.65 mL, 5.45 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes). The starting material (polar, streaks) should disappear, replaced by a non-polar spot (

). -

Workup: Cool to RT. Filter the grey precipitate (AgBr) through a Celite pad. Rinse the pad with EtOAc.[1]

-

Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

-

Yield Expectation: 75–85%

-

QC Check:

NMR should show a singlet at ~5.2 ppm (

-

Strategy B: O-Methylation (Alternative)

Note: Use only if hydrogenolysis is incompatible with downstream steps. Removal requires harsh acid (

Protocol Modification: Use

Phase II: Aldehyde Protection

Objective: Protect the C3-formyl group to enable organometallic chemistry (e.g., lithiation at C6) or prevent reduction.

Strategy: Cyclic Acetal Formation

The 1,3-dioxolane group is stable to basic coupling conditions (Suzuki, Buchwald) and Grignard reagents.

Protocol 2: Dean-Stark Acetalization

Reagents:

- -Protected Intermediate (from Phase I): 1.0 eq

-

Ethylene Glycol: 5.0 eq

-

-Toluenesulfonic acid (

-

Solvent: Toluene

Step-by-Step:

-

Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

-

Mix: Dissolve the substrate in Toluene (0.2 M concentration). Add Ethylene Glycol and

-TsOH. -

Reflux: Heat to vigorous reflux. Water will azeotrope into the trap. Continue until water evolution ceases (~3–5 hours).

-

Quench: Cool to RT. Add saturated

solution to neutralize the acid (critical to prevent hydrolysis). -

Extraction: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over

. -

Isolation: Concentrate. The product is often pure enough for the next step.[3] If needed, recrystallize from Hexanes/Ether.

-

QC Check: Disappearance of Aldehyde proton (~10.4 ppm). Appearance of Acetal proton (~6.0 ppm, singlet).

-

Phase III: Functionalization (The Payoff)

With the OH locked as a Benzyl ether and the Aldehyde as an Acetal, the C6-Bromine is now a versatile handle.

Workflow Diagram

Caption: Optimized linear sequence for functionalizing the C6 position.

Protocol 3: Suzuki-Miyaura Coupling (Example)

Reagents:

-

Protected Substrate: 1.0 eq

-

Aryl Boronic Acid: 1.2 eq[1]

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aq, 3.0 eq) -

Solvent: Dioxane

Procedure:

-

Degas Dioxane and Base solution with

for 15 mins. -

Combine reagents in a pressure vial.

-

Heat to 90°C for 2–4 hours.

-

Standard aqueous workup. The acetal and benzyl ether remain intact under these basic conditions.

Stability & Troubleshooting Guide

Protecting Group Stability Matrix

| Condition | O-Benzyl (Ether) | 1,3-Dioxolane (Acetal) | Compatibility Note |

| Aqueous Acid (HCl, AcOH) | Stable (mild) / Labile (strong) | Unstable (Hydrolyzes) | Avoid acid workups if keeping acetal. |

| Aqueous Base (NaOH, | Stable | Stable | Ideal for Suzuki/Sonogashira. |

| Reduction ( | Stable | Stable | Safe to reduce other esters/ketones. |

| Oxidation ( | Labile (to Benzoic Acid) | Stable | Caution with vigorous oxidants. |

| Organolithium (n-BuLi) | Stable | Stable | Crucial: Acetal prevents addition to CHO. |

| Hydrogenation ( | Cleaves (to -OH) | Stable | Method of choice for deprotection. |

Troubleshooting

-

Issue: Low yield in Step 1 (O-alkylation) with significant N-alkyl byproduct.

-

Fix: Ensure solvent is non-polar (Toluene/Benzene). Switch from

to

-

-

Issue: Acetal hydrolysis during workup.

-

Fix: Ensure the quench is basic (

or

-

-

Issue: Incomplete Suzuki coupling.

-

Fix: The steric bulk of the O-Benzyl group at C4 can hinder the C6 position slightly. Use a smaller protecting group (Methyl) or higher catalyst loading/temperature.

-

References

-

Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M., Ed.; John Wiley & Sons: Hoboken, NJ, 2014.

- Regioselective Alkylation of 2-Pyridones:Tetrahedron2015, 71, 48, 9145–9178.

-

Silver-Mediated O-Alkylation: Hopkins, G. C. et al. "The O-Alkylation of 2-Pyridones." J. Org.[4][5] Chem.1967 , 32, 4040.

-

Suzuki Coupling on Pyridines: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[4]1995 , 95, 2457.[4]

-

Acetal Protection Protocols: "Acetals as Protecting Groups." Chemistry LibreTexts. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Bromo-4-hydroxynicotinaldehyde

Subject: Troubleshooting Side Reactions & Reactivity Profiles CAS: 1260665-55-1 (and related tautomeric forms)[1]

Executive Summary

6-Bromo-4-hydroxynicotinaldehyde is a deceptive building block.[1] While it appears to be a simple tri-substituted pyridine, its reactivity is dominated by 4-pyridone tautomerism .[1] Users frequently encounter low yields not because of the bromine or aldehyde functionality per se, but because the molecule exists primarily as a 4-pyridone (NH-form) in solution.[1] This guide addresses the three most common failure modes: Regioselectivity errors (N- vs. O-alkylation) , Catalytic poisoning (Suzuki coupling failures) , and Aldehyde instability (Disproportionation/Oxidation) .[1]

Part 1: The "Chameleon" Effect (Tautomerism & Regioselectivity)

The Core Issue: You are likely treating this molecule as a "hydroxypyridine" (phenol-like).[1] In reality, in most polar solvents (DMSO, DMF, MeOH) and the solid state, it exists as the 4-pyridone (amide-like). This dictates the side reactions during alkylation and acylation.[1]

Visualizing the Reactivity Map

The following diagram illustrates the tautomeric equilibrium and the competing reactive sites that lead to side reactions.

Figure 1: The tautomeric equilibrium shifts toward the Pyridone form, causing N-alkylation and catalyst binding to be the dominant side reactions.[1][2]

Troubleshooting Guide: Alkylation & Protection

| Symptom | Probable Cause | Corrective Action |

| Product is not soluble in organic solvents. | You formed the N-alkylated pyridone instead of the O-alkyl ether. The N-alkyl product is highly polar.[1][2] | To force O-alkylation: Use Silver Carbonate ( |

| Reaction stalled; starting material recovered. | Aggregation. Pyridones form strong H-bonded dimers/oligomers in non-polar solvents.[1][2] | Switch solvent to DMF or NMP . Heating to 60°C breaks H-bond aggregates. |

| Mixture of two isomers (High Polarity + Low Polarity). | Lack of Regiocontrol. Standard bases (e.g., | Selectivity Rule: Hard electrophiles (e.g., MeI, MOM-Cl) + Hard Base (NaH) |

Part 2: Cross-Coupling Failures (Suzuki/Buchwald)

The Core Issue:

The "4-hydroxy" group (as a pyridone) is a Lewis base that can coordinate to Palladium (

Suzuki Coupling Troubleshooting Flowchart

Figure 2: Diagnostic logic for Palladium-catalyzed cross-coupling failures.

Critical FAQ: The "Missing Bromine" Mystery

Q: Why did my Suzuki reaction yield the debrominated product (4-hydroxynicotinaldehyde) instead of the biaryl? A: This is Protodebromination .

-

Mechanism: The oxidative addition of Pd into the C-Br bond forms an intermediate.[1] If the reaction mixture contains a hydride source (often alcohols like MeOH/EtOH used as co-solvents, or even trace water acting with the boronic acid), the Pd species can undergo reductive elimination with a Hydride instead of the Boronic acid.

-

Fix:

Part 3: Aldehyde Instability (Oxidation & Disproportionation)

The Core Issue: The electron-deficient pyridine ring makes the aldehyde highly reactive toward nucleophiles (leading to hydrates) and bases (leading to Cannizzaro reactions).[1]

Side Reaction Protocol: Preventing Decomposition

| Reaction Type | The Side Reaction | Mechanism | Prevention Strategy |

| Storage / Exposure to Air | Oxidation to Carboxylic Acid | Autoxidation.[1][2] The aldehyde converts to 6-bromo-4-hydroxynicotinic acid.[1] | Store under Argon at -20°C. If solid turns yellow/orange, recrystallize or wash with bicarbonate (acid is soluble in bicarb, aldehyde is less so).[1] |

| Basic Workup (NaOH/KOH) | Loss of Aldehyde (Cannizzaro) | Disproportionation: 2 Aldehydes | Avoid strong hydroxide bases. Use mild bases ( |

| Reductive Amination | Aminal Formation / Incomplete Reduction | The 4-OH group can H-bond to the imine, stabilizing it but preventing reduction, or leading to insoluble aggregates.[1][2] | Use Ti(OiPr)4 as a Lewis acid additive to force imine formation before adding the reducing agent ( |

References & Authoritative Grounding

-

Tautomerism of 4-Hydroxypyridines:

-

Regioselective Alkylation (Ag vs Na salts):

-

Concept: The use of silver salts (

) favors O-alkylation via coordination to the nitrogen lone pair, whereas alkali metals favor thermodynamic N-alkylation.[1] -

Source: Chung, N. M., et al. (1983). Journal of Organic Chemistry, 48, 1125.

-

-

Protodebromination in Suzuki Coupling:

-

Aldehyde Autoxidation:

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Purification of 6-Bromo-4-hydroxynicotinaldehyde

Welcome to the technical support center for 6-Bromo-4-hydroxynicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate. Achieving high purity is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data. This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude this compound?

The two most effective and widely used methods for purifying this compound are column chromatography and recrystallization. The choice between them depends on the nature of the impurities, the quantity of material, and the desired final purity.

-

Column Chromatography: This is the most versatile method for separating the target compound from a mixture of impurities, especially those with different polarities.[1][2] It is ideal for removing baseline impurities, closely related isomers, or byproducts from the synthesis.

-

Recrystallization: This technique is highly effective for removing small amounts of impurities from a large batch of a crystalline solid product.[3] It relies on the principle that the target compound has high solubility in a hot solvent but low solubility in the same solvent when cold, while impurities remain in solution.[3]

Q2: What are the most probable impurities I might encounter in my crude product?

Based on common synthetic routes for similar heteroaromatic aldehydes, impurities can be categorized as follows[4]:

-

Starting Material-Related Impurities: Unreacted precursors from the synthesis.

-

Isomeric Impurities: Formation of other bromo-hydroxynicotinaldehyde isomers if the synthesis reactions are not perfectly regioselective.

-

Over-reaction Products: Further bromination or reaction on the pyridine ring.

-

Degradation Products: The aldehyde functional group is susceptible to oxidation, which can form the corresponding carboxylic acid (6-Bromo-4-hydroxynicotinic acid).[5] The hydroxypyridine core can also be sensitive to light and strong acids/bases.

Q3: How do I choose the best purification strategy?

The optimal strategy is often determined by an initial purity assessment using Thin Layer Chromatography (TLC) and/or HPLC.

| Scenario | Recommended Primary Method | Rationale |

| Multiple spots on TLC with good separation. | Column Chromatography | Offers the best resolution for separating multiple components with varying polarities.[6] |

| Crude product is >90% pure with minor impurities. | Recrystallization | An efficient way to achieve very high purity (>99%) by removing small amounts of contaminants from the crystal lattice. |

| Oily or amorphous crude product. | Column Chromatography | Recrystallization requires a solid material. Chromatography can first isolate the product, which may then solidify. |

| Large scale purification (>10g). | Recrystallization (if applicable) | Generally more scalable and cost-effective than preparative column chromatography. |

Q4: Are there any stability concerns I should be aware of during purification and storage?

Yes. The this compound molecule has functional groups that require careful handling:

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially when exposed to air over long periods or strong oxidizing conditions.[5]

-

Photostability: Aromatic systems, particularly heteroaromatics, can be sensitive to light, which may cause discoloration or degradation.[5][7]

-

pH Sensitivity: The hydroxypyridine moiety has both acidic (hydroxyl group) and basic (pyridine nitrogen) characteristics. Exposure to strong acids or bases can lead to degradation. The compound's interaction with the acidic surface of standard silica gel can also be a concern.[8]

For long-term storage, it is recommended to keep the purified solid in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[5]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Column Chromatography Issues

Q: My product appears stuck at the baseline on my silica TLC plate, even in highly polar solvents like 10% Methanol in DCM. What's happening?

This is a classic sign of strong interaction between your compound and the acidic silica gel stationary phase. The basic pyridine nitrogen can bind tightly to the acidic silanol groups on the silica surface.

-

Solution 1: Modify the Mobile Phase. Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia solution to your eluent. This will neutralize the acidic sites on the silica, allowing your compound to elute properly.

-

Solution 2: Change the Stationary Phase. If the issue persists, consider using a different adsorbent. Neutral alumina can be an effective alternative for basic compounds.[8]

Q: I'm observing significant tailing or streaking of my product spot on both TLC and during column elution. How can I get sharp bands?

Tailing is often caused by the same acidic interactions mentioned above or by overloading the column.

-

Solution 1: Add a Modifier. As before, adding 0.5-1% triethylamine or acetic acid (depending on the compound's nature, though TEA is more likely for this structure) to the eluent can dramatically improve peak shape.

-

Solution 2: Dry Loading. Instead of dissolving your sample in a strong solvent and loading it wet, pre-adsorb it onto a small amount of silica gel.[9] To do this, dissolve your crude product in a solvent like DCM or acetone, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique ensures the initial band is very narrow.[2][9]

-

Solution 3: Reduce Sample Load. Ensure you are not overloading the column. A general rule of thumb is to use a silica gel weight that is 30-100 times the weight of your crude sample.

Q: My product is turning yellow or brown on the column. How can I prevent this degradation?

This indicates decomposition on the silica gel. This can be due to the prolonged contact time with the acidic stationary phase or oxidation.

-

Solution 1: Deactivate the Silica Gel. Before packing the column, you can slurry the silica gel in your eluent containing 1% triethylamine to neutralize it.

-

Solution 2: Use a Faster Method. Flash chromatography, which uses pressure (from a pipet bulb or air line) to speed up the solvent flow, reduces the time your compound spends on the column and can minimize degradation.[9]

-

Solution 3: Degas Solvents. Use solvents that have been degassed by sparging with nitrogen or argon to minimize the risk of oxidation during the purification process.[8]

Recrystallization Issues

Q: My compound has oiled out of solution instead of forming crystals. What should I do?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent system.

-

Solution 1: Add More Solvent. Add a small amount of additional hot solvent to dissolve the oil completely, then allow it to cool much more slowly. A slower cooling rate is critical for proper crystal formation.

-

Solution 2: Lower the Crystallization Temperature. Try cooling the solution to a lower temperature (e.g., in an ice-salt bath or freezer) after the initial slow cooling phase.

-

Solution 3: Change the Solvent System. The initial solvent may be too good. Try a solvent pair system. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly.[10]

Q: No crystals have formed after the solution has cooled to room temperature and been placed in an ice bath. What are my options?

Crystal formation sometimes needs a nucleation point to begin.

-

Solution 1: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask below the surface of the liquid. The microscopic imperfections in the glass can provide a surface for nucleation.[8]

-

Solution 2: Seed the Solution. If you have a tiny crystal of the pure product, add it to the cold solution. This "seed crystal" will act as a template for further crystal growth.

-

Solution 3: Reduce the Volume. Carefully evaporate some of the solvent to increase the concentration of your compound and then attempt the cooling process again.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes initial TLC analysis has shown that a solvent system of 30% Ethyl Acetate in Hexane provides good separation with a product Rf of ~0.3.

-

Column Preparation:

-

Securely clamp a glass column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom.[11]

-

Add a thin layer (~1 cm) of sand.

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% Ethyl Acetate/Hexane).[11]

-

Pour the slurry into the column, tapping the side gently to pack the silica bed evenly and remove air bubbles.[11] Allow the solvent to drain until it is just level with the top of the silica.

-

-

Sample Loading (Dry Method):

-

Dissolve ~500 mg of crude this compound in a minimal amount of a volatile solvent (e.g., 5-10 mL of Dichloromethane).

-

Add ~1 g of silica gel to this solution.

-

Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.

-

Carefully layer this powder onto the top of the prepared column bed. Add a thin protective layer of sand on top.[9]

-

-

Elution:

-

Carefully add the eluting solvent to the top of the column.

-

Apply gentle pressure using a pipette bulb or regulated air line to achieve a steady flow rate. Do not let the column run dry.[9]

-

Start eluting with a lower polarity solvent (e.g., 10% EtOAc/Hexane) to remove non-polar impurities.

-

Gradually increase the solvent polarity (e.g., to 30% EtOAc/Hexane, then 50% EtOAc/Hexane) to elute your target compound. This is known as gradient elution.[2][6]

-

-

Fraction Collection and Analysis:

-

Collect the eluate in a series of labeled test tubes or flasks.

-

Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

-

Protocol 2: Purification by Recrystallization

This protocol assumes you have identified a suitable solvent system, such as Ethanol/Water.

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3] Common choices for polar compounds include ethanol, isopropanol, acetone, or mixtures with water.[10]

-

Dissolution:

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a quick gravity filtration of the hot solution to remove them.

-

Crystallization:

-

Remove the flask from the heat source and cover it.

-

Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]

-

-

Isolation and Drying:

-

Collect the formed crystals by vacuum filtration using a Büchner funnel.[3]

-

Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent.

-

Section 4: Visual Guides & Data

Workflow Diagrams

Caption: Decision workflow for selecting a purification method.

Caption: Troubleshooting guide for column chromatography issues.

Common Solvent Systems

| Technique | Solvent / System (in order of increasing polarity) | Application Notes |

| Column Chromatography | Hexane / Ethyl Acetate | Standard system for moderately polar compounds. |

| Dichloromethane / Methanol | A more polar system for compounds that do not elute with EtOAc. | |

| Toluene / Acetone | Alternative non-halogenated solvent system. | |

| Recrystallization | Ethanol or Isopropanol | Good general-purpose polar protic solvents. |

| Acetone / Water | A solvent-pair system for highly polar compounds. | |

| Ethyl Acetate / Hexane | A solvent-pair system for moderately polar compounds. | |

| Toluene | For compounds that crystallize well from aromatic solvents. |

Section 5: References

-

Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved February 17, 2026, from [Link]

-

BYJU'S. (n.d.). Column Chromatography. Retrieved February 17, 2026, from [Link]

-

University of California, Irvine. (n.d.). How to run column chromatography. Retrieved February 17, 2026, from [Link]

-

Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved February 17, 2026, from [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 17, 2026, from [Link]

-

University of Victoria. (n.d.). Column chromatography. Retrieved February 17, 2026, from [Link]

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

-

Patel, S. et al. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

Sources

- 1. rnlkwc.ac.in [rnlkwc.ac.in]

- 2. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. web.uvic.ca [web.uvic.ca]

- 7. biomedres.us [biomedres.us]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Tips & Tricks [chem.rochester.edu]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

Technical Support Center: 6-Bromo-4-hydroxynicotinaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Bromo-4-hydroxynicotinaldehyde. Here, we address common stability issues and provide practical troubleshooting strategies to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a versatile intermediate in organic synthesis. However, its trifunctional nature—possessing an aldehyde, a hydroxyl group, and a bromine atom on a pyridine ring—presents unique stability challenges. Understanding the interplay of these functional groups is critical for successful experimental outcomes. The electron-deficient nature of the pyridine ring, coupled with the reactivity of the aldehyde and the potential for halide reactivity, necessitates careful handling and storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise during the handling and use of this compound.

Question 1: My solid this compound has developed a yellow or brownish tint. Is it still usable?

Answer:

Discoloration of solid this compound, often manifesting as a yellow or brown hue, is a common indicator of degradation. This is primarily due to the oxidation of the aldehyde group to a carboxylic acid.[1] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[2]

Troubleshooting and Prevention:

-

Purity Check: Before use, it is advisable to check the purity of the discolored material using techniques such as NMR or LC-MS to determine the extent of degradation.

-

Purification: If the degradation is minor, recrystallization may be a viable option to purify the compound.

-

Prevention: To prevent discoloration, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and protected from light in a cool, dry place.[3]

Question 2: I'm observing precipitation in my stock solution of this compound. What is causing this?

Answer:

Precipitation in a stock solution of this compound can be attributed to several factors:

-

Poor Solubility: The compound may have limited solubility in the chosen solvent. While soluble in some organic solvents, its polarity due to the hydroxyl group can affect its solubility profile.

-

Degradation: As with the solid form, the aldehyde can oxidize to a carboxylic acid, which may have different solubility characteristics than the parent compound, leading to precipitation.

-

Reaction with Solvent: If a reactive solvent is used, the compound may undergo a chemical transformation, producing a less soluble product.

Troubleshooting and Prevention:

-

Solvent Selection: Ensure the use of an appropriate, dry, and high-purity solvent. Common solvents for similar compounds include DMSO and DMF. A comprehensive list of common organic solvents and their properties can be found in resources like the "Common Solvents Used in Organic Chemistry: Table of Properties".[4]

-

Solubility Assessment: Perform a small-scale solubility test before preparing a large stock solution.

-

Fresh Solutions: It is best practice to prepare stock solutions fresh for each experiment to minimize the risk of degradation over time.

-

Proper Storage: If a stock solution must be stored, it should be kept at a low temperature (e.g., -20°C), protected from light, and under an inert atmosphere.

Question 3: My reaction is giving unexpected side products. Could it be related to the stability of this compound?

Answer:

Yes, the inherent reactivity of this compound can lead to the formation of unexpected side products. The key reactive sites are the aldehyde, the bromine atom, and the hydroxyl group on the electron-deficient pyridine ring.

-

Aldehyde Reactivity: The aldehyde group is susceptible to nucleophilic attack.[5] If your reaction mixture contains nucleophiles, they may react with the aldehyde.

-

Bromine Reactivity: The bromine atom on the pyridine ring can participate in nucleophilic aromatic substitution (SNAr) reactions, especially given its position relative to the electron-withdrawing nitrogen atom.[6] The reactivity of bromopyridines in such reactions is well-documented.[7][8]

-

Hydroxyl Group Reactivity: The hydroxyl group can act as a nucleophile or be deprotonated under basic conditions, which can influence the reactivity of the entire molecule.

Troubleshooting:

-

Protecting Groups: If the aldehyde or hydroxyl group is interfering with your desired reaction, consider using appropriate protecting groups.

-

Reaction Conditions: Carefully control the reaction conditions, such as temperature, pH, and the exclusion of air and moisture, to minimize side reactions.

-

Inert Atmosphere: Conduct reactions under an inert atmosphere (argon or nitrogen) to prevent oxidation of the aldehyde.

Recommended Storage and Handling

To ensure the longevity and reliability of this compound, adhere to the following storage and handling guidelines:

| Parameter | Recommendation | Rationale |

| Storage Temperature | 2-8°C | Minimizes thermal degradation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group.[3] |

| Light Exposure | Store in the dark (amber vial) | Prevents light-induced degradation.[2] |

| Moisture | Store in a desiccator or dry environment | The compound may be sensitive to moisture. |

| Handling | Use in a well-ventilated area or fume hood | Avoid inhalation of dust.[2] |

Potential Degradation Pathway

A primary degradation pathway for this compound is the oxidation of the aldehyde to a carboxylic acid. This can occur via auto-oxidation in the presence of air.

Sources

- 1. Aldehyde - Wikipedia [en.wikipedia.org]

- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. jackwestin.com [jackwestin.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempanda.com [chempanda.com]

- 8. researchgate.net [researchgate.net]

Technical Support Center: 6-Bromo-4-hydroxynicotinaldehyde Debromination

Welcome to the technical support center for the debromination of 6-bromo-4-hydroxynicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the success of your experiments.

I. Introduction to the Debromination of this compound

The selective removal of the bromine atom from this compound is a critical transformation in the synthesis of various pharmaceutical intermediates. This hydrodebromination reaction, typically achieved through catalytic hydrogenation, can be prone to several side reactions and incomplete conversion, necessitating careful optimization and troubleshooting. This guide will delve into the common issues encountered during this process and provide systematic solutions based on established chemical principles and field-proven insights.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the debromination of this compound. Each issue is presented in a question-and-answer format, providing a clear explanation of the potential causes and actionable solutions.

Issue 1: Incomplete or Slow Reaction

Question: My debromination reaction is either not proceeding to completion or is extremely slow. What are the likely causes and how can I improve the reaction rate and conversion?

Answer:

Incomplete or sluggish reactions are a common hurdle in catalytic hydrogenation. The root cause often lies in catalyst activity, hydrogen availability, or suboptimal reaction conditions. Here's a systematic approach to troubleshoot this issue:

1. Catalyst Deactivation or Insufficient Loading:

-

Plausible Cause: The palladium on carbon (Pd/C) catalyst is susceptible to poisoning by various functional groups or impurities. The nitrogen atom in the pyridine ring can bind to the palladium surface, inhibiting its catalytic activity.[1] Additionally, impurities in the starting material or solvent can also deactivate the catalyst. Insufficient catalyst loading will naturally lead to a slower reaction.

-

Solution:

-

Increase Catalyst Loading: Gradually increase the catalyst loading (e.g., from 5 mol% to 10 mol% or higher) to ensure a sufficient number of active sites.

-

Use a Fresh or High-Quality Catalyst: Ensure the Pd/C catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere). Consider using a catalyst from a reputable supplier.

-

Catalyst Activation: Some protocols suggest pre-reducing the catalyst under a hydrogen atmosphere before adding the substrate.

-

Acidic Conditions: Performing the hydrogenation in an acidic solvent like glacial acetic acid can protonate the pyridine nitrogen, preventing it from poisoning the catalyst.[2][3]

-

2. Inefficient Hydrogen Delivery:

-

Plausible Cause: The reaction rate is directly dependent on the concentration of hydrogen at the catalyst surface.[4] Poor mass transfer of hydrogen gas from the gas phase to the liquid phase and then to the catalyst surface can be a limiting factor.

-

Solution:

-

Increase Hydrogen Pressure: Increasing the hydrogen pressure (e.g., from atmospheric pressure to 50-70 bar) will increase the solubility of hydrogen in the solvent and enhance its availability at the catalyst surface.[2][3]

-

Vigorous Stirring: Ensure efficient stirring to maximize the gas-liquid interface and facilitate the transport of hydrogen to the catalyst particles suspended in the reaction mixture.

-

Alternative Hydrogen Sources: While H₂ gas is common, alternative hydrogen sources like triethylsilane (TES) in the presence of a palladium catalyst can also be effective and may be more convenient for smaller-scale reactions.[5]

-

3. Suboptimal Reaction Temperature and Solvent:

-

Plausible Cause: The reaction temperature influences the reaction kinetics. While higher temperatures can increase the rate, they can also promote side reactions. The choice of solvent affects the solubility of the substrate and the hydrogen gas.

-

Solution:

-

Temperature Optimization: If the reaction is slow at room temperature, cautiously increasing the temperature (e.g., to 40-60 °C) can be beneficial. However, monitor the reaction closely for the formation of byproducts.

-

Solvent Selection: Protic solvents like ethanol, methanol, or acetic acid are commonly used for catalytic hydrogenations.[2][5] Methanol has been shown to be an effective solvent for similar dehalogenations.[5]

-

Issue 2: Formation of Side Products (Over-reduction or Hydrogenolysis)

Question: I am observing the formation of unexpected byproducts in my reaction mixture. What are these side products and how can I suppress their formation?

Answer:

The primary side reactions in the debromination of this compound are typically over-reduction of the aldehyde or pyridine ring, and in some cases, hydrogenolysis of other functional groups.

1. Reduction of the Aldehyde Group:

-

Plausible Cause: The aldehyde group can be reduced to a hydroxymethyl group under the hydrogenation conditions, especially with more active catalysts or harsher conditions (high pressure and temperature).

-

Solution:

-

Milder Reaction Conditions: Use lower hydrogen pressure and temperature to favor the selective cleavage of the C-Br bond over the reduction of the aldehyde.

-

Catalyst Choice: While Pd/C is standard, screening other catalysts might be necessary. However, palladium catalysts are generally less prone to reducing aromatic aldehydes compared to other functional groups under controlled conditions.

-

Reaction Time: Monitor the reaction progress carefully using techniques like TLC, LC-MS, or GC-MS and stop the reaction as soon as the starting material is consumed to prevent further reduction of the product.[6][7][8]

-

2. Hydrogenation of the Pyridine Ring:

-

Plausible Cause: The pyridine ring can be hydrogenated to a piperidine ring, particularly under forcing conditions (high temperature, high pressure, and highly active catalysts like platinum oxide or rhodium).[1][2][9]

-

Solution:

-

Catalyst Selection: Palladium on carbon is generally preferred for selective hydrodebromination of halopyridines without affecting the aromatic ring.[10] Avoid more aggressive hydrogenation catalysts like PtO₂ or Rh/C unless ring reduction is desired.[1][2]

-

Controlled Conditions: Maintain mild reaction conditions (low to moderate temperature and pressure) to minimize the risk of ring saturation.[11]

-

Issue 3: Difficulty in Product Isolation and Purification

Question: After the reaction, I am struggling to isolate and purify the desired 4-hydroxynicotinaldehyde. What are the best practices for workup and purification?

Answer:

Proper workup and purification are crucial for obtaining a high-purity product. The presence of the catalyst and potential byproducts requires a systematic approach.

1. Catalyst Removal:

-

Procedure: The heterogeneous Pd/C catalyst must be removed completely. This is typically done by filtering the reaction mixture through a pad of Celite® or a similar filter aid.

-

Caution: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Ensure the filter cake is kept wet with solvent during and after filtration. Handle the used catalyst with care and quench it properly (e.g., with water) before disposal.

-

2. Product Isolation:

-

Procedure:

-

After catalyst removal, the solvent is typically removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

-

Solvent Extraction: If the reaction is performed in an acidic solvent like acetic acid, it will need to be neutralized. After neutralization, the product can be extracted into an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.[12][13]

-

3. Purification:

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective purification method.

-

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be determined by TLC analysis.

III. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the catalytic debromination of this compound?

A1: The catalytic debromination proceeds via a heterogeneous catalytic hydrogenation mechanism. The key steps are:

-

Adsorption: Both hydrogen gas and the this compound substrate adsorb onto the surface of the palladium catalyst.

-

Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the palladium surface to form reactive palladium-hydride species.

-

Oxidative Addition: The carbon-bromine bond of the substrate interacts with the palladium surface, leading to oxidative addition and the formation of a palladium-aryl intermediate.

-

Reductive Elimination: The palladium-aryl intermediate reacts with the surface hydrides, resulting in the formation of the debrominated product and regeneration of the active palladium catalyst. The product then desorbs from the catalyst surface.[4][11]

Reaction Mechanism

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. asianpubs.org [asianpubs.org]

- 3. GT Digital Repository [repository.gatech.edu]

- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. who.int [who.int]

- 7. Recent developments in the analysis of brominated flame retardants and brominated natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ftb.com.hr [ftb.com.hr]

- 9. researchgate.net [researchgate.net]

- 10. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]

- 11. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scribd.com [scribd.com]

Managing solubility problems of 6-Bromo-4-hydroxynicotinaldehyde

Technical Support Center: 6-Bromo-4-hydroxynicotinaldehyde

Introduction

This compound is a substituted pyridine derivative with significant potential as a building block in pharmaceutical and agrochemical research.[1] Its structure, featuring a pyridine ring, a hydroxyl group, a bromine atom, and an aldehyde functional group, imparts a unique combination of chemical properties.[2][3] However, these same features present distinct challenges in achieving adequate solubility for various experimental applications.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, troubleshoot, and manage the solubility of this compound. We will explore the underlying chemical principles governing its solubility and provide actionable, step-by-step protocols to overcome common challenges.

Understanding the Molecule: Structural Influences on Solubility

The solubility of this compound is governed by a delicate interplay of its functional groups:

-

Pyridine Ring: A heterocyclic aromatic ring containing an electronegative nitrogen atom. This allows for hydrogen bonding with protic solvents and makes the molecule's solubility sensitive to pH.[4] The nitrogen atom can be protonated under acidic conditions, forming a more soluble pyridinium salt.[5][6]

-

Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like water and alcohols. However, it also introduces the possibility of tautomerization to the pyridone form, which can have different solubility characteristics.[7][8] It can also be deprotonated under basic conditions to form a more soluble phenoxide-like anion.

-